molecular formula C16H26N8S B5642997 1-(6-ethyl-2-methylpyrimidin-4-yl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}piperidin-4-amine

1-(6-ethyl-2-methylpyrimidin-4-yl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}piperidin-4-amine

Cat. No. B5642997
M. Wt: 362.5 g/mol
InChI Key: UWVZYXYRHHNRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals characterized by the presence of pyrimidinyl and piperidinyl groups, known for their diverse range of biological activities and applications in medicinal chemistry. Such compounds are often synthesized for their potential pharmacological properties and are subjects of extensive research in drug discovery and development.

Synthesis Analysis

Synthesis of similar compounds typically involves multi-step reactions, starting with the condensation of pyrimidine derivatives with appropriate amines or halides, followed by nucleophilic substitution reactions to introduce the tetrazolylthioethyl and piperidinyl groups. For instance, novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives have been synthesized as dual-action hypoglycemic agents, showcasing the complexity and versatility of synthetic routes in accessing these compounds (Song et al., 2011).

properties

IUPAC Name

1-(6-ethyl-2-methylpyrimidin-4-yl)-N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N8S/c1-4-13-11-15(19-12(2)18-13)24-8-5-14(6-9-24)17-7-10-25-16-20-21-22-23(16)3/h11,14,17H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVZYXYRHHNRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C)N2CCC(CC2)NCCSC3=NN=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.